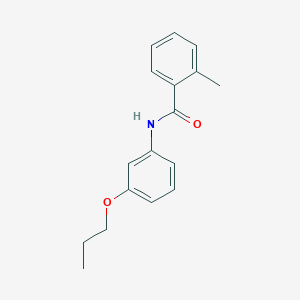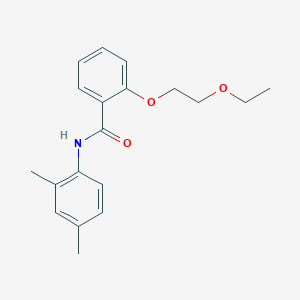
N-(sec-butyl)-4-isobutoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-4-isobutoxybenzamide, also known as BIBX 1382, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the epidermal growth factor receptor (EGFR). This receptor is involved in various cellular processes, including cell growth, differentiation, and survival, making it an attractive target for cancer therapies.
Wirkmechanismus
N-(sec-butyl)-4-isobutoxybenzamide 1382 acts as a competitive inhibitor of the EGFR, binding to the receptor and preventing the binding of ligands such as epidermal growth factor (EGF). This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(sec-butyl)-4-isobutoxybenzamide 1382 can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Furthermore, N-(sec-butyl)-4-isobutoxybenzamide 1382 has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(sec-butyl)-4-isobutoxybenzamide 1382 in lab experiments is its selectivity for the EGFR, which allows for specific targeting of cancer cells that overexpress this receptor. However, one limitation is that N-(sec-butyl)-4-isobutoxybenzamide 1382 may not be effective in all types of cancer, as some tumors may have alternative signaling pathways that bypass the EGFR.
Zukünftige Richtungen
Further research is needed to fully understand the potential of N-(sec-butyl)-4-isobutoxybenzamide 1382 as a therapeutic agent in cancer treatment. One future direction could be to investigate the use of N-(sec-butyl)-4-isobutoxybenzamide 1382 in combination with other targeted therapies, such as tyrosine kinase inhibitors or immune checkpoint inhibitors. Additionally, the development of more potent and selective EGFR antagonists could lead to improved treatment options for cancer patients.
Synthesemethoden
The synthesis of N-(sec-butyl)-4-isobutoxybenzamide 1382 involves several steps, starting with the reaction of 4-hydroxybenzoic acid with isobutyl bromide to form 4-isobutoxybenzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with sec-butylamine to form N-(sec-butyl)-4-isobutoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-4-isobutoxybenzamide 1382 has been extensively studied for its potential as a therapeutic agent in cancer treatment. As an EGFR antagonist, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in lung cancer and head and neck cancer. Additionally, N-(sec-butyl)-4-isobutoxybenzamide 1382 has been investigated for its potential in combination with other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
Produktname |
N-(sec-butyl)-4-isobutoxybenzamide |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
N-butan-2-yl-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C15H23NO2/c1-5-12(4)16-15(17)13-6-8-14(9-7-13)18-10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
XJWUGUWPVHABRG-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC(C)C |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-methoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B268541.png)
![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)


![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)